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Compound of Interest

Compound Name:
1-Butyl-4-methylpyridinium

bromide

Cat. No.: B1282772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Butyl-4-methylpyridinium bromide, an ionic liquid of interest in various chemical and

pharmaceutical applications. This document outlines predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for their

acquisition, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Spectroscopic Overview
1-Butyl-4-methylpyridinium bromide is a quaternary ammonium salt consisting of a 1-butyl-

4-methylpyridinium cation and a bromide anion. Its molecular structure is foundational to

interpreting its spectroscopic behavior. The presence of aromatic and aliphatic protons, along

with distinct carbon environments, gives rise to a characteristic spectroscopic fingerprint.

Molecular Formula: C₁₀H₁₆BrN

Molecular Weight: 230.15 g/mol

CAS Number: 65350-59-6

Predicted Spectroscopic Data
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Due to the limited availability of direct experimental spectra in public databases, the following

data is predicted based on the analysis of structurally similar compounds and established

principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Butyl-4-
methylpyridinium bromide by providing information on the chemical environment of ¹H and

¹³C nuclei.

The predicted ¹H NMR spectrum of 1-Butyl-4-methylpyridinium bromide is expected to show

distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the

butyl and methyl groups.

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Pyridinium H (ortho to

N)
8.5 - 8.8 Doublet 2H

Pyridinium H (meta to

N)
7.8 - 8.1 Doublet 2H

N-CH₂ (butyl) 4.5 - 4.8 Triplet 2H

Pyridinium-CH₃ 2.4 - 2.6 Singlet 3H

N-CH₂-CH₂ (butyl) 1.8 - 2.1 Multiplet 2H

N-CH₂-CH₂-CH₂

(butyl)
1.3 - 1.6 Multiplet 2H

CH₃ (butyl) 0.9 - 1.1 Triplet 3H

The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule.
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Assignment Predicted Chemical Shift (δ, ppm)

Pyridinium C (para to N) 155 - 160

Pyridinium C (ortho to N) 145 - 148

Pyridinium C (meta to N) 128 - 132

N-CH₂ (butyl) 60 - 65

N-CH₂-CH₂ (butyl) 33 - 37

Pyridinium-CH₃ 21 - 24

N-CH₂-CH₂-CH₂ (butyl) 19 - 22

CH₃ (butyl) 13 - 16

Infrared (IR) Spectroscopy
The IR spectrum of 1-Butyl-4-methylpyridinium bromide will exhibit characteristic absorption

bands corresponding to the vibrational modes of its functional groups.

Wave Number (cm⁻¹) Assignment Intensity

3100 - 3000 Aromatic C-H Stretch Medium

2960 - 2850 Aliphatic C-H Stretch Strong

1640 - 1580 C=C and C=N Ring Stretching Medium-Strong

1480 - 1440 CH₂ and CH₃ Bending Medium

1200 - 1000 C-N Stretching Medium

850 - 800
Aromatic C-H Bending (out-of-

plane)
Strong

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of ionic

liquids like 1-Butyl-4-methylpyridinium bromide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1282772?utm_src=pdf-body
https://www.benchchem.com/product/b1282772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Butyl-4-methylpyridinium bromide.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated

Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)). Ionic liquids often exhibit

good solubility in polar aprotic solvents.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is homogeneous and free of any solid particles.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2-5 seconds.
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Acquisition Time (aq): 1-2 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 1-Butyl-4-methylpyridinium bromide sample directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Apodization: Happ-Genzel.

Data Processing:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Identify and label the significant absorption peaks.

Visualizations
The following diagrams illustrate the molecular structure and the logical workflow of the

spectroscopic analysis.

Caption: Molecular structure of 1-Butyl-4-methylpyridinium bromide.
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Caption: Workflow for the spectroscopic analysis of 1-Butyl-4-methylpyridinium bromide.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-4-methylpyridinium
bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282772#1-butyl-4-methylpyridinium-bromide-
spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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